

An In-depth Technical Guide to the Hygroscopic Nature of Lithium Bromide Hydrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Lithium bromide hydrate*

Cat. No.: *B088217*

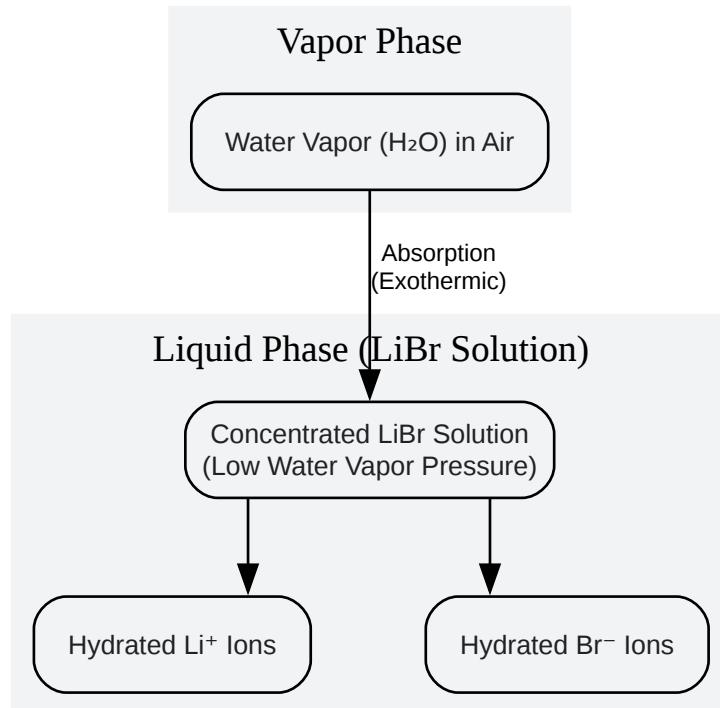
[Get Quote](#)

This guide provides a comprehensive technical overview of the hygroscopic properties of lithium bromide (LiBr) hydrate, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental principles governing its water absorption, the thermodynamics of LiBr-water systems, and detailed methodologies for its characterization.

Introduction: The Significance of Lithium Bromide's Hygroscopicity

Lithium bromide is a chemical compound of lithium and bromine with the formula LiBr.^[1] It is a white, crystalline solid known for its exceptional hygroscopic and deliquescent properties, meaning it readily absorbs moisture from the surrounding environment and can eventually dissolve in the absorbed water.^{[2][3]} This extreme affinity for water makes lithium bromide a highly effective desiccant and a critical component in various industrial applications, most notably in absorption refrigeration and air conditioning systems.^{[1][4][5][6]} In these systems, a concentrated solution of lithium bromide is used to absorb water vapor, which acts as the refrigerant, driving the cooling cycle.^{[7][8][9]}

The formation of various crystalline hydrates is a key characteristic of lithium bromide, distinguishing it from other alkali metal bromides.^[1] Understanding the nature of these hydrates and the dynamics of water absorption is crucial for optimizing its performance in existing applications and for innovating new uses in fields such as pharmaceuticals and chemical synthesis.^[6]


The Physicochemical Basis of Hygroscopicity in Lithium Bromide

The hygroscopic nature of lithium bromide stems from the strong electrostatic interactions between the lithium (Li^+) and bromide (Br^-) ions and the polar water molecules.[\[10\]](#) This results in a high solubility in water, with approximately 1430 grams of LiBr dissolving in one liter of water at room temperature.[\[10\]](#)

Mechanism of Water Vapor Absorption

The absorption of water vapor by a lithium bromide solution is a spontaneous, exothermic process.[\[8\]](#) The driving force for this absorption is the significant difference between the vapor pressure of water in the air and the very low vapor pressure of the concentrated LiBr solution.[\[11\]](#) The higher the concentration of the LiBr solution and the lower its temperature, the stronger its water absorption capability.[\[11\]](#)[\[12\]](#)

The process can be visualized as follows:

[Click to download full resolution via product page](#)

Figure 1: Mechanism of water vapor absorption by a lithium bromide solution.

Formation of Lithium Bromide Hydrates

Lithium bromide forms several stable crystalline hydrates, where water molecules are integrated into its crystal structure.[\[1\]](#)[\[13\]](#) The specific hydrate formed depends on the temperature and water vapor pressure. Anhydrous LiBr can be obtained by heating the hydrated salt under a vacuum.[\[3\]](#)

Thermodynamic Properties of Lithium Bromide-Water Solutions

The efficiency of lithium bromide as a desiccant is fundamentally governed by the thermodynamic properties of its aqueous solutions. Key parameters include:

- **Vapor Pressure:** The vapor pressure of a LiBr solution is significantly lower than that of pure water at the same temperature, which is the primary driver for water absorption.[\[11\]](#) This property has been extensively studied, though data at subzero temperatures is less common. Researchers have developed various experimental equations and models to predict the vapor pressure of LiBr-water solutions across a range of temperatures and concentrations.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **Enthalpy and Entropy:** The enthalpy and entropy of LiBr solutions are crucial for designing and analyzing the energy efficiency of absorption refrigeration systems.[\[16\]](#) Enthalpy-concentration diagrams are often used to visualize these properties.[\[17\]](#)
- **Solubility and Crystallization:** The high solubility of LiBr in water is a key advantage.[\[10\]](#) However, at high concentrations and low temperatures, the solution can become saturated, leading to crystallization of LiBr salt.[\[11\]](#)[\[18\]](#) This can obstruct the operation of equipment and must be avoided.[\[18\]](#) The addition of certain substances can act as crystallization inhibitors.[\[19\]](#)

Experimental Characterization of Hygroscopicity

Several established methods can be employed to quantitatively assess the hygroscopic nature of **lithium bromide hydrate**. The choice of method depends on the specific information

required, such as the rate of water uptake or the equilibrium moisture content at different humidity levels.

Gravimetric Methods

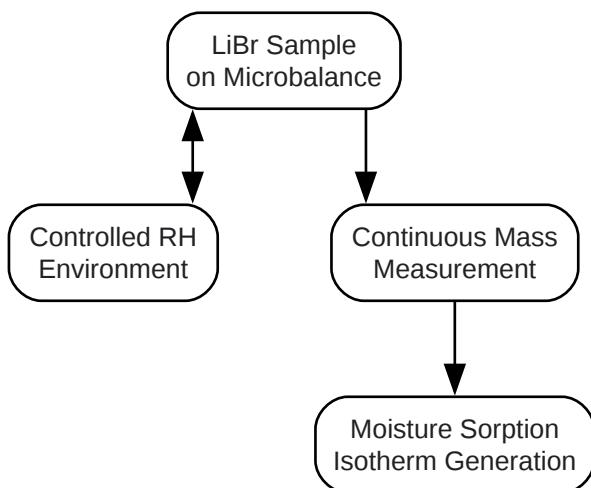
Gravimetric techniques directly measure the change in mass of a sample as it absorbs or desorbs water.

3.1.1 Static Gravimetric Method (Desiccator Method)

This is a simple and cost-effective method to determine the equilibrium moisture content at specific relative humidity (RH) points.

Experimental Protocol:

- Preparation of Saturated Salt Solutions: Prepare saturated solutions of different salts in sealed chambers (desiccators) to create environments of known, constant RH.
- Sample Preparation: Accurately weigh a sample of anhydrous or a specific hydrate of lithium bromide in a pre-weighed container.
- Equilibration: Place the sample in the desiccator.
- Mass Measurement: Periodically remove the sample and quickly weigh it. Continue until the mass becomes constant, indicating that equilibrium has been reached.
- Calculation: The hygroscopicity is expressed as the percentage of mass gain.


3.1.2 Dynamic Vapor Sorption (DVS)

DVS is a more sophisticated gravimetric method that automates the process of exposing a sample to a range of RH values and continuously measures the mass change.[\[20\]](#)[\[21\]](#)

Experimental Protocol:

- Instrument Setup: Place a microbalance in a temperature and humidity-controlled chamber.
- Sample Loading: Place a small, accurately weighed sample of lithium bromide on the balance.

- RH Program: Program the instrument to change the RH in a stepwise or ramped manner at a constant temperature.
- Data Acquisition: The instrument records the sample mass as a function of time and RH.
- Data Analysis: The data is used to generate a moisture sorption isotherm, which plots the equilibrium moisture content against RH.[21]

[Click to download full resolution via product page](#)

Figure 2: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20][22] It is particularly useful for determining the water content of hydrates and their thermal stability.

Experimental Protocol:

- Sample Preparation: Place a small, accurately weighed amount of **lithium bromide hydrate** in a TGA sample pan.
- Heating Program: Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen).

- Mass Loss Detection: The TGA instrument records the mass of the sample as the temperature increases.
- Data Analysis: The resulting TGA curve will show distinct mass loss steps corresponding to the dehydration of the different hydrate forms.

Karl Fischer Titration

This is a highly accurate chemical method for determining the water content of a substance.

[\[21\]](#)

Experimental Protocol:

- Sample Dissolution: Dissolve a precisely weighed sample of **lithium bromide hydrate** in a suitable anhydrous solvent.
- Titration: Titrate the solution with a Karl Fischer reagent, which reacts stoichiometrically with water.
- Endpoint Detection: The endpoint of the titration is detected electrochemically.
- Calculation: The amount of water in the sample is calculated from the volume of titrant used.

Data Presentation

Quantitative data from hygroscopicity studies should be summarized in a clear and concise manner.

Table 1: Example of Equilibrium Moisture Content Data from Static Gravimetric Method

Relative Humidity (%)	Initial Mass (g)	Final Mass (g)	Mass Gain (g)	Moisture Content (%)
20	1.0000	1.0025	0.0025	0.25
40	1.0000	1.0150	0.0150	1.50
60	1.0000	1.0580	0.0580	5.80
80	1.0000	1.2500	0.2500	25.00

Applications and Considerations

The pronounced hygroscopic nature of lithium bromide underpins its primary use in absorption chillers and dehumidification systems.[\[4\]](#)[\[5\]](#)[\[6\]](#) However, this property also necessitates careful handling and storage to prevent degradation.[\[2\]](#)

Regeneration of Lithium Bromide Solutions

In absorption systems, the diluted LiBr solution must be regenerated by heating it to drive off the absorbed water.[\[23\]](#)[\[24\]](#) This process is energy-intensive, and research is ongoing to improve its efficiency, for instance, through the use of solar energy or electrodialysis.[\[24\]](#)[\[25\]](#)

Corrosion and Safety

Aqueous lithium bromide solutions can be corrosive, particularly to certain metals, as hydrolysis can produce hydrobromic acid.[\[10\]](#) Therefore, corrosion-resistant materials are required in systems utilizing LiBr.[\[10\]](#) Additives are sometimes used to inhibit corrosion.[\[12\]](#)

Lithium salts are psychoactive and can be corrosive.[\[1\]](#) Direct contact with lithium bromide can cause skin and eye irritation.[\[10\]](#)[\[26\]](#) Inhalation of dust or mist can also be harmful.[\[10\]](#) Therefore, appropriate personal protective equipment (PPE), such as gloves, goggles, and respiratory protection, should always be used when handling this compound.[\[10\]](#)[\[27\]](#)

Conclusion

The hygroscopic nature of **lithium bromide hydrate** is a fascinating and industrially significant phenomenon. A thorough understanding of its physicochemical basis, thermodynamic properties, and appropriate characterization techniques is essential for professionals working with this versatile compound. By leveraging this knowledge, researchers and engineers can continue to optimize existing applications and explore new frontiers for this powerful desiccant.

References

- Wikipedia. (n.d.). Lithium bromide.
- Królikowska, M., et al. (n.d.). Vapor Pressure and Physicochemical Properties of {LiBr + IL-Based Additive + Water} Mixtures.
- Bisley International. (2023, January 31). What Is Lithium Bromide Used For.
- Herold, K. E., & Moran, M. J. (n.d.). THERMODYNAMIC PROPERTIES OF LITHIUM BROMIDE-WATER SOLUTIONS.

- Zhang, S., et al. (2016). Vapor pressure above concentrated aqueous solution of lithium bromide at subzero temperatures. *International Journal of Refrigeration*, 67, 167-173.
- Kowa American Corporation. (n.d.). Lithium bromide.
- Patsnap Eureka. (2025, August 28). How to Improve Lithium Bromide Solution Reusability.
- Honrel Company. (2024, August 23). Lithium Bromide: The Essential Guide for Industrial Applications.
- Unknown Author. (n.d.). Recycling of lithium bromide solutions from absorption refrigeration plants.
- Atmospheric Chemistry and Physics. (n.d.). A review of experimental techniques for aerosol hygroscopicity studies.
- ChemSupply Australia. (n.d.). Safety Data Sheet LITHIUM BROMIDE.
- ChemicalBook. (2023, July 7). Lithium bromide: properties and safety.
- Purdue e-Pubs. (n.d.). Thermophysical Properties of Lithium Bromide + 1, 2-Propanediol Aqueous Solutions— Solubility, Density and Viscosity.
- J-Stage. (n.d.). Measurement of Vapor Pressures of Lithium Bromide Water Solutions.
- Kumar, J., & Sriramulu, V. (1983). Regeneration of lithium bromide-water and calcium chloride-water solutions using solar energy.
- MDPI. (n.d.). Experimental Research on Regeneration Characteristic of ED Regeneration for Lithium Bromide Desiccant Solution with High Concentration: Operating Condition and Electrode Solution.
- Unknown Author. (2012, January 31). Lithium bromide - SAFETY DATA SHEET.
- NIH. (n.d.). Vapor–Liquid Equilibrium Study of LiBr + H₂O and LiBr + CaCl₂ + H₂O Systems.
- Unknown Author. (2025, August 6). Thermodynamic properties of lithium bromide–water solutions at high temperature.
- BOC Sciences. (n.d.). Hygroscopicity Testing.
- Carl ROTH. (n.d.). Safety Data Sheet: Lithium bromide.
- CymitQuimica. (n.d.). CAS 85017-82-9: Lithium bromide (LiBr), hydrate.
- Quora. (2010, October 10). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Lithium bromide.
- ACS Publications. (2025, January 15). Thermodynamic and Transport Properties of Lithium Bromide in Aqueous Solutions of Protic Ionic Liquids Based on 2-Hydroxyethylammonium Propionate at Different Temperatures. *Journal of Chemical & Engineering Data*.
- YouTube. (2018, March 30). Lithium Bromide Absorption Refrigeration System Explained.
- Unknown Author. (2024, April 21). How does lithium bromide react with water?.
- Unknown Author. (2024, May 16). Lithium Bromide (LiBr) - Structure, Properties, and 8 Interesting Facts.

- Atmospheric Measurement Techniques. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples.
- Zhenjiang Flier Refrigeration Engineering Technology Co., Ltd. (2025, April 15). Brief Introduction to the Working Principle of Lithium Bromide Absorption Refrigeration Unit.
- utstester. (2022, October 28). Methods for measuring hygroscopicity of fibrous materials.
- Unknown Author. (n.d.). Water-Lithium Bromide Vapor Absorption Refrigeration System.
- Hope Deepblue. (n.d.). LiBr (lithium bromide)-Main Characteristics.
- Chongqing Chemdad Co., Ltd. (n.d.). Lithium bromide.
- Zhenjiang Flier Refrigeration Engineering Technology Co., Ltd. (2022, March 28). What is Lithium Bromide Solution.
- Unknown Author. (2020, June 15). How Lithium Bromide Absorption Refrigeration System Works - Parts & Function Explained.
- Unknown Author. (2017, April 10). Adsorption of Alcoholic Additives in Water/LiBr Aqueous Solution At Low Pressure.
- Scribd. (n.d.). 12.vapour Absorption Refrigeration (H₂O-LiBr).
- ResearchGate. (2025, August 6). Surface tension of aqueous lithium bromide with heat/mass transfer enhancement additives: The effect of additive vapor transport.
- ResearchGate. (n.d.). Experimental investigation of the impact of additives on the surface tension of LiBr at low pressure.
- NIH. (n.d.). Recycling Lithium from Waste Lithium Bromide to Produce Lithium Hydroxide.
- sakshieducation.com. (2015, April 21). Untitled.
- IRJET. (2018, February 3). Thermodynamic Analysis of Lithium Bromide-Water(LiBr-H₂O) Vapor Absorption Refrigeration System Based on Solar Energy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Lithium bromide - Wikipedia [en.wikipedia.org]
- 2. honrellibr.com [honrellibr.com]
- 3. Lithium bromide Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. bisleyinternational.com [bisleyinternational.com]

- 5. kowachemical.com [kowachemical.com]
- 6. honrellibr.com [honrellibr.com]
- 7. youtube.com [youtube.com]
- 8. honrellibr.com [honrellibr.com]
- 9. ggn.dronacharya.info [ggn.dronacharya.info]
- 10. Lithium bromide: properties and safety_Chemicalbook [chemicalbook.com]
- 11. pl.fliercn.com [pl.fliercn.com]
- 12. Brief Introduction to the Working Principle of Lithium Bromide Absorption Refrigeration Unit [haidinggroup.com]
- 13. CAS 85017-82-9: Lithium bromide (LiBr), hydrate [cymitquimica.com]
- 14. Measurement of Vapor Pressures of Lithium Bromide Water Solutions [jstage.jst.go.jp]
- 15. Vapor–Liquid Equilibrium Study of LiBr + H₂O and LiBr + CaCl₂ + H₂O Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. education.sakshi.com [education.sakshi.com]
- 19. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 20. solutions.bocsci.com [solutions.bocsci.com]
- 21. quora.com [quora.com]
- 22. ACP - A review of experimental techniques for aerosol hygroscopicity studies [acp.copernicus.org]
- 23. How to Improve Lithium Bromide Solution Reusability [eureka.patsnap.com]
- 24. tandfonline.com [tandfonline.com]
- 25. mdpi.com [mdpi.com]
- 26. fishersci.com [fishersci.com]
- 27. shop.chemsupply.com.au [shop.chemsupply.com.au]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Hygroscopic Nature of Lithium Bromide Hydrate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088217#hygroscopic-nature-of-lithium-bromide-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com